Cas no 2354080-41-2 (Tert-butyl 5-amino-6,6-dimethylheptanoate)

Tert-butyl 5-amino-6,6-dimethylheptanoate is a specialized ester compound featuring both an amino and a tert-butyl ester functional group. Its structure, incorporating a branched alkyl chain, enhances steric hindrance, which can be advantageous in synthetic applications requiring selective reactivity. The tert-butyl ester group offers stability under basic conditions, while the primary amine provides a versatile handle for further derivatization. This compound is particularly useful in peptide synthesis, pharmaceutical intermediates, and as a building block for complex organic molecules. Its well-defined molecular architecture ensures consistent performance in reactions where controlled functional group manipulation is critical. Suitable for research and industrial applications requiring high-purity intermediates.
Tert-butyl 5-amino-6,6-dimethylheptanoate structure
2354080-41-2 structure
Product name:Tert-butyl 5-amino-6,6-dimethylheptanoate
CAS No:2354080-41-2
MF:C13H27NO2
MW:229.358984231949
CID:5654695
PubChem ID:165894624

Tert-butyl 5-amino-6,6-dimethylheptanoate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl 5-amino-6,6-dimethylheptanoate
    • EN300-27726804
    • 2354080-41-2
    • Tert-butyl 5-amino-6,6-dimethylheptanoate
    • Inchi: 1S/C13H27NO2/c1-12(2,3)10(14)8-7-9-11(15)16-13(4,5)6/h10H,7-9,14H2,1-6H3
    • InChI Key: BLHRZLPRARLDCT-UHFFFAOYSA-N
    • SMILES: O(C(CCCC(C(C)(C)C)N)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 229.204179104g/mol
  • Monoisotopic Mass: 229.204179104g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 7
  • Complexity: 223
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 52.3Ų
  • XLogP3: 2.6

Tert-butyl 5-amino-6,6-dimethylheptanoate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-27726804-0.1g
tert-butyl 5-amino-6,6-dimethylheptanoate
2354080-41-2 95.0%
0.1g
$817.0 2025-03-19
Enamine
EN300-27726804-0.25g
tert-butyl 5-amino-6,6-dimethylheptanoate
2354080-41-2 95.0%
0.25g
$855.0 2025-03-19
Enamine
EN300-27726804-10g
tert-butyl 5-amino-6,6-dimethylheptanoate
2354080-41-2
10g
$3992.0 2023-09-10
Enamine
EN300-27726804-2.5g
tert-butyl 5-amino-6,6-dimethylheptanoate
2354080-41-2 95.0%
2.5g
$1819.0 2025-03-19
Enamine
EN300-27726804-10.0g
tert-butyl 5-amino-6,6-dimethylheptanoate
2354080-41-2 95.0%
10.0g
$3992.0 2025-03-19
Enamine
EN300-27726804-0.5g
tert-butyl 5-amino-6,6-dimethylheptanoate
2354080-41-2 95.0%
0.5g
$891.0 2025-03-19
Enamine
EN300-27726804-1.0g
tert-butyl 5-amino-6,6-dimethylheptanoate
2354080-41-2 95.0%
1.0g
$928.0 2025-03-19
Enamine
EN300-27726804-5.0g
tert-butyl 5-amino-6,6-dimethylheptanoate
2354080-41-2 95.0%
5.0g
$2692.0 2025-03-19
Enamine
EN300-27726804-0.05g
tert-butyl 5-amino-6,6-dimethylheptanoate
2354080-41-2 95.0%
0.05g
$780.0 2025-03-19
Enamine
EN300-27726804-1g
tert-butyl 5-amino-6,6-dimethylheptanoate
2354080-41-2
1g
$928.0 2023-09-10

Additional information on Tert-butyl 5-amino-6,6-dimethylheptanoate

Professional Introduction to Tert-butyl 5-amino-6,6-dimethylheptanoate (CAS No. 2354080-41-2)

Tert-butyl 5-amino-6,6-dimethylheptanoate, with the chemical formula C₁₁H₂₁NO₂, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, identified by its CAS number 2354080-41-2, has garnered attention due to its structural uniqueness and potential applications in the development of novel bioactive molecules. The presence of both an amino group and an ester functionality makes it a versatile intermediate for various synthetic pathways, particularly in the synthesis of peptidomimetics and other pharmacologically relevant scaffolds.

The compound's structure consists of a branched aliphatic chain with a tert-butyl group at the terminal position, which enhances its stability and reactivity profile. The amino group at the fifth carbon position provides a nucleophilic site for further functionalization, while the ester group at the terminal carbon offers a site for hydrolysis or transesterification reactions. These features make Tert-butyl 5-amino-6,6-dimethylheptanoate a valuable building block in the construction of complex molecular architectures.

In recent years, there has been growing interest in the development of peptidomimetics as alternatives to traditional peptides due to their improved pharmacokinetic properties and reduced immunogenicity. Tert-butyl 5-amino-6,6-dimethylheptanoate has been utilized as a key intermediate in the synthesis of peptidomimetic analogs that mimic the bioactivity of natural peptides while exhibiting enhanced stability and bioavailability. For instance, researchers have employed this compound to develop inhibitors of protease enzymes, which are crucial targets in the treatment of various inflammatory and infectious diseases.

Moreover, the compound's unique structural features have made it a subject of interest in the field of drug discovery. The tert-butyl group provides steric hindrance, which can be exploited to optimize binding interactions with biological targets. This steric effect has been leveraged in the design of small molecule inhibitors that exhibit high selectivity for specific protein targets. Additionally, the presence of two methyl groups at the sixth carbon position enhances lipophilicity, making it an attractive candidate for oral administration.

Recent advancements in synthetic methodologies have further expanded the utility of Tert-butyl 5-amino-6,6-dimethylheptanoate. For example, catalytic asymmetric hydrogenation techniques have been employed to introduce enantioselectivity into derivatives of this compound, enabling the synthesis of chiral molecules with high optical purity. These methods are particularly valuable in pharmaceutical applications where enantiomeric purity is critical for efficacy and safety.

The compound has also found applications in materials science, particularly in the development of functional polymers and coatings. Its ability to undergo controlled polymerization reactions makes it a suitable monomer for creating polymers with tailored properties. These polymers can be used in various applications, including drug delivery systems and smart materials that respond to environmental stimuli.

In conclusion, Tert-butyl 5-amino-6,6-dimethylheptanoate (CAS No. 2354080-41-2) is a multifunctional compound with broad applications in pharmaceutical chemistry and materials science. Its unique structural features make it a valuable intermediate for synthesizing peptidomimetics and other bioactive molecules. The ongoing research into its synthetic applications and potential biological activities underscores its importance as a building block in modern chemical synthesis.

Recommend Articles

Recommended suppliers
Synrise Material Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Synrise Material Co. Ltd.
Wuhan Comings Biotechnology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan Comings Biotechnology Co., Ltd.
Shandong Feiyang Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Feiyang Chemical Co., Ltd
Minglong (Xianning) Medicine Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Minglong (Xianning) Medicine Co., Ltd.
江苏科伦多食品配料有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
江苏科伦多食品配料有限公司